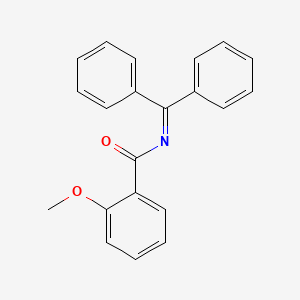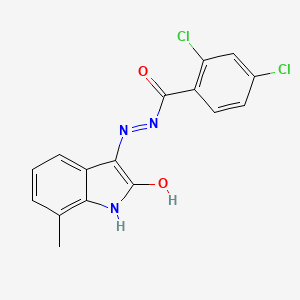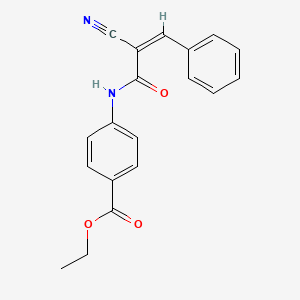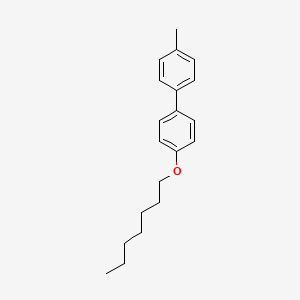
N-(diphenylmethylene)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzamide core with a diphenylmethylidene group and a methoxy substituent, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE typically involves the condensation of 2-methoxybenzamide with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(DIPHENYLMETHYLIDENE)BENZAMIDE: Lacks the methoxy group, making it less versatile in certain reactions.
2-METHOXYBENZAMIDE: Lacks the diphenylmethylidene group, resulting in different chemical properties and reactivity.
N-(DIPHENYLMETHYLIDENE)-4-METHOXYBENZAMIDE: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and applications.
Uniqueness
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE is unique due to the presence of both the diphenylmethylidene and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of synthetic transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C21H17NO2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-benzhydrylidene-2-methoxybenzamide |
InChI |
InChI=1S/C21H17NO2/c1-24-19-15-9-8-14-18(19)21(23)22-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
Clave InChI |
DBMMYWJEXXXHHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)

![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)


![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)

![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)

![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
